(4-(2-Methoxyethoxy)phenyl)boronic acid
Overview
Description
(4-(2-Methoxyethoxy)phenyl)boronic acid is an organic compound with the molecular formula C9H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 2-methoxyethoxy group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .
Action Environment
The action of 4-(2-Methoxyethoxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at 2-8°C . These conditions help to maintain the stability of the compound and ensure its efficacy in the SM cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
(4-(2-Methoxyethoxy)phenyl)boronic acid, like other boronic acids, can interact with 1,2- or 1,3-diols to form five or six cyclic esters . This property allows it to interact with various biomolecules, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . The nature of these interactions is typically reversible and covalent, allowing for dynamic biochemical processes .
Cellular Effects
Boronic acids have been used for the specific recognition and detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . This suggests that this compound may influence cell function by interacting with these molecules.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its ability to form cyclic esters with diols . This could potentially influence enzyme activity, gene expression, and other molecular processes, although specific details are not currently available.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, suggesting that this compound may have similar properties .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors due to their ability to form cyclic esters with diols .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins due to their ability to form cyclic esters with diols .
Subcellular Localization
Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxyethoxy)phenyl)boronic acid typically involves the reaction of 4-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-(2-Methoxyethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for facilitating reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-(2-Methoxyethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxyethoxy group, making it less versatile in certain applications.
4-Methoxyphenylboronic Acid: Similar structure but without the ethoxy linkage, affecting its reactivity and solubility.
Uniqueness: (4-(2-Methoxyethoxy)phenyl)boronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Properties
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMFCPXFMQWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634609 | |
Record name | [4-(2-Methoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265664-52-6 | |
Record name | [4-(2-Methoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethoxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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